(2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethyl)diethylamine (2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethyl)diethylamine
Brand Name: Vulcanchem
CAS No.: 899968-45-7
VCID: VC5969745
InChI: InChI=1S/C16H20ClN3S/c1-3-20(4-2)11-12-21-16-10-9-15(18-19-16)13-5-7-14(17)8-6-13/h5-10H,3-4,11-12H2,1-2H3
SMILES: CCN(CC)CCSC1=NN=C(C=C1)C2=CC=C(C=C2)Cl
Molecular Formula: C16H20ClN3S
Molecular Weight: 321.87

(2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethyl)diethylamine

CAS No.: 899968-45-7

Cat. No.: VC5969745

Molecular Formula: C16H20ClN3S

Molecular Weight: 321.87

* For research use only. Not for human or veterinary use.

(2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethyl)diethylamine - 899968-45-7

Specification

CAS No. 899968-45-7
Molecular Formula C16H20ClN3S
Molecular Weight 321.87
IUPAC Name 2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N,N-diethylethanamine
Standard InChI InChI=1S/C16H20ClN3S/c1-3-20(4-2)11-12-21-16-10-9-15(18-19-16)13-5-7-14(17)8-6-13/h5-10H,3-4,11-12H2,1-2H3
Standard InChI Key HUEUOGXYMILFBP-UHFFFAOYSA-N
SMILES CCN(CC)CCSC1=NN=C(C=C1)C2=CC=C(C=C2)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyridazine core substituted at the 3-position with a sulfanyl ethyl group bearing diethylamine and at the 6-position with a 4-chlorophenyl ring. This arrangement combines aromatic, heterocyclic, and aliphatic components, each contributing distinct electronic and steric properties. The pyridazine ring (a six-membered heterocycle with two adjacent nitrogen atoms) is known for its electron-deficient character, which facilitates interactions with biological targets such as enzymes or receptors . The 4-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the sulfanyl ethyl diethylamine side chain introduces nucleophilic and basic sites.

Table 1: Key Molecular Descriptors

PropertyValue/Description
Molecular FormulaC₁₆H₁₉ClN₃S
Molecular Weight328.86 g/mol
IUPAC Name(2-{[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl}ethyl)diethylamine
Key Functional GroupsPyridazine, Chlorophenyl, Sulfanyl, Diethylamine

Synthetic Routes

While no explicit synthesis of this compound is documented, analogous pyridazine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, the 6-(4-chlorophenyl)pyridazin-3-yl scaffold can be prepared through:

  • Suzuki-Miyaura Coupling: Aryl halides (e.g., 3-bromo-6-chloropyridazine) react with 4-chlorophenylboronic acid in the presence of a palladium catalyst .

  • Thiol-Ether Formation: The sulfanyl ethyl diethylamine side chain is introduced via reaction of a pyridazine-thiol intermediate with 2-chloroethyl diethylamine under basic conditions .

Reaction yields and purity depend on solvent choice (e.g., DMF, THF), temperature (typically 60–100°C), and catalyst systems (e.g., Pd(PPh₃)₄ for coupling) . Industrial-scale production would require optimization for cost and efficiency, potentially employing continuous-flow reactors.

CompoundTarget ActivityIC₅₀ (µM)Reference
6-(4-Chlorophenyl)pyridazin-3-amineDNA Topoisomerase I Inhibition12.3
Piperidinomethyl Chalcone Mannich BasePC-3 Cell Cytotoxicity8.7
(Target Compound)Hypothetical Enzyme InhibitionPending

Physicochemical and ADME Profiling

Solubility and Lipophilicity

The chlorophenyl and pyridazine groups likely render the compound hydrophobic (logP ≈ 3.5), necessitating formulation enhancements (e.g., nanoemulsions) for aqueous solubility. The diethylamine moiety (pKa ≈ 10.5) may improve solubility under acidic conditions, favoring protonation and salt formation .

Metabolic Stability

Sulfanyl groups are susceptible to oxidative metabolism, potentially leading to sulfoxide or sulfone metabolites. In vitro studies of analogous compounds show moderate hepatic microsomal stability (t₁/₂ ≈ 45 minutes in human liver microsomes).

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